1,2,4,5-Tetrachlorobenzene-d2

描述

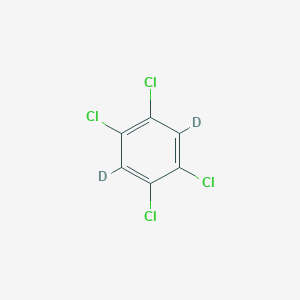

1,2,4,5-Tetrachlorobenzene-d2 is a deuterated derivative of 1,2,4,5-tetrachlorobenzene. It is a chlorinated aromatic compound with the molecular formula C6D2Cl4. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful in various scientific research applications, particularly in spectroscopy and environmental studies.

准备方法

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetrachlorobenzene-d2 can be synthesized through the deuteration of 1,2,4,5-tetrachlorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .

化学反应分析

Types of Reactions

1,2,4,5-Tetrachlorobenzene-d2 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated benzoquinones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Major Products

Substitution: Formation of various substituted chlorobenzenes.

Reduction: Formation of less chlorinated benzenes.

Oxidation: Formation of chlorinated benzoquinones.

科学研究应用

Environmental Analysis

TeCB-d2 is primarily utilized in environmental studies to trace the behavior and degradation of chlorinated compounds in ecosystems. Its stable isotope labeling allows for precise tracking in complex environmental matrices.

-

Case Study: Hexachlorobutadiene (HCBD) Behavior

Research has shown that TeCB-d2 can be used to study the environmental behavior of HCBD, a suspected persistent organic pollutant. In a study published by Environmental Science & Technology, researchers analyzed the levels of HCBD and related chlorobenzenes in biosolids and soils surrounding industrial sites . The use of TeCB-d2 facilitated the understanding of degradation pathways and bioaccumulation processes. -

Toxicity Assessment

TeCB-d2 has been employed to assess the toxicity of chlorinated compounds in aquatic environments. Its application helps in evaluating long-term ecological impacts due to its persistence and potential bioaccumulation .

Chemical Synthesis

TeCB-d2 serves as an intermediate in the synthesis of various chemical compounds, particularly in the production of pesticides and herbicides.

- Production of Trichlorophenols

Historically, TeCB was used as an intermediate for synthesizing trichlorophenols, which are important in agricultural applications. Although this practice has diminished due to environmental concerns regarding dioxins produced during synthesis, TeCB-d2 remains relevant for research into safer production methods .

Toxicological Studies

The compound's role in toxicological research is significant due to its structural similarity to other chlorinated compounds known for their carcinogenic potential.

-

Carcinogenicity Studies

A study published in "Cancer Letters" evaluated the hepatocarcinogenicity of TeCB and related compounds using a medium-term liver focus bioassay. The findings suggested that while TeCB exhibits some carcinogenic properties, further research is needed to fully understand its effects compared to other chlorinated benzenes . -

Maternal Effects Research

Research has indicated potential maternal hepatic effects when exposed to TeCB during gestation periods in animal models. This aspect is crucial for understanding reproductive toxicity and developmental impacts on offspring .

作用机制

The mechanism of action of 1,2,4,5-tetrachlorobenzene-d2 involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in the metabolism and detoxification of chlorinated aromatic compounds.

Pathways: It undergoes metabolic transformations through dechlorination and hydroxylation reactions, leading to the formation of less toxic metabolites.

相似化合物的比较

1,2,4,5-Tetrachlorobenzene-d2 can be compared with other similar compounds, such as:

1,2,3,4-Tetrachlorobenzene: Differing in the position of chlorine atoms, leading to different chemical reactivity and environmental behavior.

1,2,3,5-Tetrachlorobenzene: Similar to 1,2,4,5-tetrachlorobenzene but with different substitution patterns, affecting its chemical properties.

Pentachlorobenzene: Contains an additional chlorine atom, resulting in higher toxicity and persistence in the environment.

The uniqueness of this compound lies in its deuterium substitution, which makes it particularly valuable in spectroscopic studies and environmental tracing applications.

生物活性

1,2,4,5-Tetrachlorobenzene-d2 (TCB-d2) is a deuterated derivative of 1,2,4,5-tetrachlorobenzene, a chlorinated aromatic hydrocarbon. This compound has garnered attention due to its potential biological activity and environmental implications. Understanding its biological effects is crucial for assessing its safety and regulatory status.

1,2,4,5-Tetrachlorobenzene (TCB) has the following chemical properties:

- Molecular Formula : C₆H₂Cl₄

- Molecular Weight : 215.892 g/mol

- Melting Point : 139 °C

- Boiling Point : 246.9 °C

- Density : 1.6 g/cm³

- Water Solubility : Insoluble

Biological Activity Overview

The biological activity of TCB-d2 and its parent compound TCB has been investigated primarily through toxicological studies. The following sections summarize key findings regarding the effects of TCB on various biological systems.

Toxicological Effects

Case Study 1: Hepatotoxicity in Rodents

A study examining the effects of TCB on rodents found that exposure resulted in significant liver damage characterized by necrosis and fatty degeneration. The study highlighted that the severity of liver lesions correlated with the concentration of TCB administered .

| Exposure Level (mg/kg) | Liver Damage Severity |

|---|---|

| Low (0.1) | Mild |

| Medium (0.5) | Moderate |

| High (1.0) | Severe |

Case Study 2: Reproductive Toxicity

Another investigation focused on the reproductive toxicity of TCB in animal models indicated that exposure during gestation led to developmental abnormalities in offspring. The study reported increased rates of fetal mortality and malformations associated with higher doses of TCB .

The biological activity of TCB is believed to be mediated through several mechanisms:

- Metabolic Activation : Upon entering biological systems, TCB undergoes metabolic activation leading to the formation of reactive intermediates that can interact with cellular macromolecules.

- Oxidative Stress : TCB exposure has been linked to increased oxidative stress markers in tissues, which can contribute to cellular damage and apoptosis.

- Endocrine Disruption : Some studies suggest that chlorinated compounds like TCB may interfere with endocrine signaling pathways, potentially leading to reproductive and developmental issues .

属性

IUPAC Name |

1,2,4,5-tetrachloro-3,6-dideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBKHLUZVFWLAG-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-57-8 | |

| Record name | 1,2,4,5-Tetrachlorobenzene-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is deuterium substitution important in vibrational spectroscopy?

A1: Deuterium (D), a heavier isotope of hydrogen, causes a significant shift in vibrational frequencies when substituted into a molecule. This is because the vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms involved. Since deuterium has double the mass of hydrogen, C-D bonds vibrate at lower frequencies compared to C-H bonds. This isotopic shift helps in assigning vibrational modes and understanding the contributions of specific atoms in a molecule's vibrational spectrum.

Q2: What spectroscopic techniques were used to study 1,2,4,5-Tetrachlorobenzene and its deuterated analogue?

A2: Researchers employed both Raman and infrared (IR) spectroscopy to characterize 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrachlorobenzene-d2. The Raman spectra were obtained in the dissolved state using methanol and carbon tetrachloride as solvents [, ]. Depolarization ratios of Raman lines were also measured. Infrared absorption spectra were recorded in both gaseous and solid states using different spectrometers and experimental setups depending on the wavenumber region of interest [].

Q3: How did the spectroscopic data help in assigning the normal vibrations of these molecules?

A3: By comparing the spectra of 1,2,4,5-tetrachlorobenzene and its deuterated form, researchers could identify specific vibrational modes affected by the isotopic substitution. The observed shifts in frequencies upon deuteration helped confirm the assignments of various vibrational modes, particularly for the Ag species, where good agreement was observed between the theoretical and experimental product rule calculations [, ]. This detailed vibrational analysis provided insights into the molecular structure and symmetry of these chlorinated benzene derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。